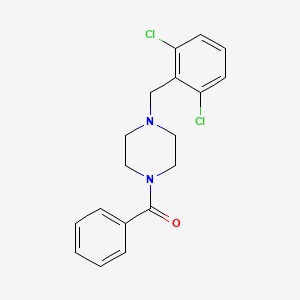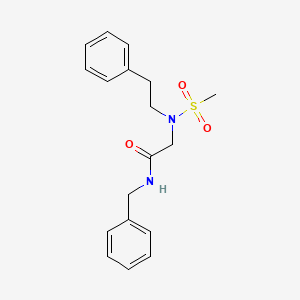
1-(3,5-di-tert-butylbenzoyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-di-tert-butylbenzoyl)pyrrolidine, also known as Irgacure 819, is a photoinitiator that is widely used in various fields, such as polymer chemistry, material science, and biomedical engineering. It is a highly efficient and versatile photoinitiator that can initiate polymerization reactions under visible light and UV light.
Wirkmechanismus
1-(3,5-di-tert-butylbenzoyl)pyrrolidine acts as a photoinitiator by absorbing light energy and generating free radicals that initiate polymerization reactions. Upon absorption of light, the photoinitiator undergoes a photochemical reaction that generates a radical cation. The radical cation then reacts with a monomer or a co-initiator to form a radical that initiates polymerization.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a non-toxic and non-carcinogenic compound that is safe for use in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,5-di-tert-butylbenzoyl)pyrrolidine has several advantages for lab experiments. It is a highly efficient and versatile photoinitiator that can initiate polymerization reactions under visible light and UV light. It is also a stable compound that can be stored for long periods of time without degradation. However, it has some limitations, such as limited solubility in some solvents and sensitivity to oxygen and moisture.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(3,5-di-tert-butylbenzoyl)pyrrolidine. One direction is to explore its use in the fabrication of advanced materials, such as photonic crystals, metamaterials, and self-healing materials. Another direction is to investigate its use in the fabrication of 3D structures by photolithography and photo-crosslinking. Furthermore, its use in biomedical applications, such as tissue engineering and drug delivery, can be further explored.
Synthesemethoden
1-(3,5-di-tert-butylbenzoyl)pyrrolidine can be synthesized by the reaction of 3,5-di-tert-butylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction yields a white crystalline solid that can be purified by recrystallization from a suitable solvent such as ethanol.
Wissenschaftliche Forschungsanwendungen
1-(3,5-di-tert-butylbenzoyl)pyrrolidine is widely used as a photoinitiator in various fields of scientific research. It is used in the synthesis of polymers, such as polyacrylates, polyurethanes, and polycarbonates, by photopolymerization. It is also used in the fabrication of microstructures and nanomaterials by photolithography and photo-crosslinking. In addition, it is used in biomedical engineering for the fabrication of hydrogels, scaffolds, and drug delivery systems.
Eigenschaften
IUPAC Name |
(3,5-ditert-butylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO/c1-18(2,3)15-11-14(12-16(13-15)19(4,5)6)17(21)20-9-7-8-10-20/h11-13H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYUDDZNDMKVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCCC2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963226 |
Source


|
| Record name | (3,5-Di-tert-butylphenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4444-53-5 |
Source


|
| Record name | (3,5-Di-tert-butylphenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5773986.png)

![N,N-dimethyl-N'-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imidoformamide](/img/structure/B5774003.png)

![4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5774024.png)



![4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5774045.png)


![2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5774067.png)
![6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate](/img/structure/B5774074.png)
